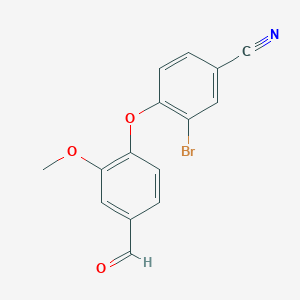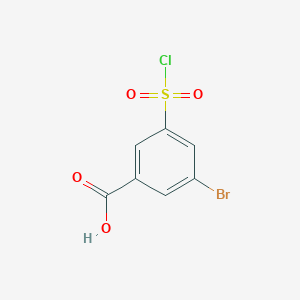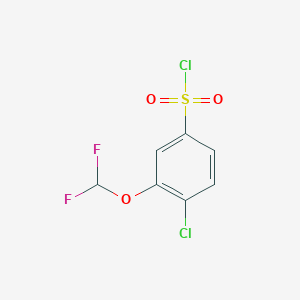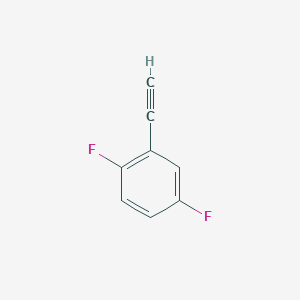![molecular formula C13H18FNO3 B1524326 tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate CAS No. 1311320-28-1](/img/structure/B1524326.png)
tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate
Overview
Description
Tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate is a chemical compound with the molecular formula C13H18FNO3 . It is used in various chemical reactions and has a molecular weight of 255.28 g/mol.
Molecular Structure Analysis
The molecular structure of tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate can be determined using various analytical techniques such as HPLC analysis, specific optical rotation, LC–MS, ATR-FTIR, 1 H NMR, and 13 C NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate include its molecular weight (255.29 g/mol), melting point, boiling point, and density .Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound serves as a critical intermediate in the synthesis of biologically active molecules. For example, it has been utilized in the creation of omisertinib (AZD9291), highlighting its role in the development of therapeutic agents. The synthesis process involves several steps, including acylation, nucleophilic substitution, and reduction, with an emphasis on optimizing the yield and efficiency of these reactions (Bingbing Zhao et al., 2017).
Enantioselective Synthesis
Another application is in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, where its crystal structure has been studied to confirm the relative substitution of the cyclopentane ring, aiding in the development of asymmetric synthesis strategies (M. Ober et al., 2004).
Metabolic Studies
Research has also explored its metabolism in biological systems, such as insects and mammals, revealing insights into the hydroxylation of the tert-butyl group and the generation of metabolites. This information is crucial for understanding the environmental and biological fate of related compounds (P. Douch & J. Smith, 1971).
Organic Synthesis Building Blocks
The compound's derivatives have been identified as valuable building blocks in organic synthesis, such as N-(Boc) nitrone equivalents, which are useful for generating N-(Boc)hydroxylamines. This demonstrates its versatility and applicability in creating a wide range of chemical entities (Xavier Guinchard et al., 2005).
Kinetic Resolution and Chiral Synthesis
It has been used in the enzymatic kinetic resolution to produce chiral organoselenanes and organotelluranes, showcasing its role in the precise control of stereochemistry in chemical synthesis. This application is essential for the production of enantiomerically pure compounds, which are increasingly important in pharmaceuticals (Leandro Piovan et al., 2011).
properties
IUPAC Name |
tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHLVVSVSXNJDS-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



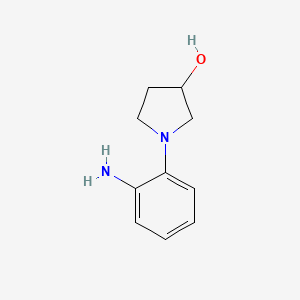
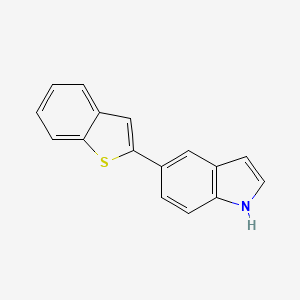
![Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate](/img/structure/B1524245.png)
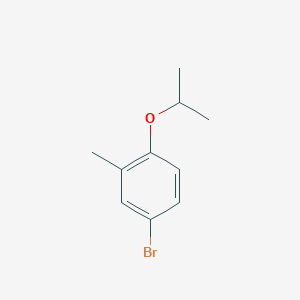
![Spiro[2.5]octan-6-ylmethanamine](/img/structure/B1524248.png)
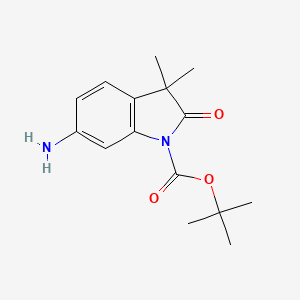
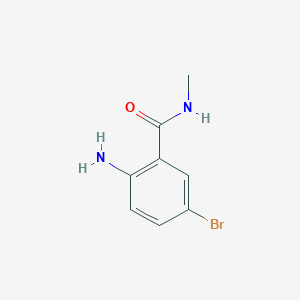
![2-[4-(Aminocarbonyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1524252.png)
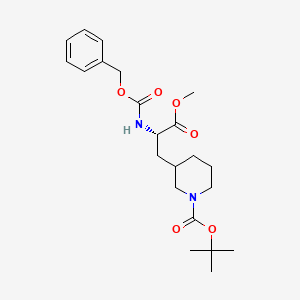
![8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1524258.png)
